Tiglaldehyde

Descripción

Structure

3D Structure

Propiedades

Número CAS |

497-03-0 |

|---|---|

Fórmula molecular |

C5H8O |

Peso molecular |

84.12 g/mol |

Nombre IUPAC |

(Z)-2-methylbut-2-enal |

InChI |

InChI=1S/C5H8O/c1-3-5(2)4-6/h3-4H,1-2H3/b5-3- |

Clave InChI |

ACWQBUSCFPJUPN-HYXAFXHYSA-N |

SMILES |

CC=C(C)C=O |

SMILES isomérico |

C/C=C(/C)\C=O |

SMILES canónico |

CC=C(C)C=O |

Punto de ebullición |

117.00 to 118.00 °C. @ 760.00 mm Hg |

Densidad |

0.868-0.873 (20°) |

Otros números CAS |

1115-11-3 6038-09-1 497-03-0 |

Descripción física |

Colourless liquid; penetrating, powerful green ethereal aroma |

Pictogramas |

Flammable; Irritant; Environmental Hazard |

Solubilidad |

25 mg/mL Slightly soluble in water; soluble in ether and most oils soluble (in ethanol) |

Sinónimos |

Tiglaldehyde; (2E)-2-Methyl-2-butenal; (E)-2-Methyl-2-butenal; (E)-2-Methyl-2-butenal; (E)-2-Methylbut-2-en-1-al; NSC 2179; Tiglic Aldehyde; trans-2-Methyl-2-butenal; trans-Tiglaldehyde |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Tiglaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive nature of tiglaldehyde. All quantitative data is summarized for clarity, and representative experimental methodologies are detailed. Visual diagrams generated using Graphviz are included to illustrate key structural and logical concepts.

Introduction

Tiglaldehyde, systematically known as 2-methyl-2-butenal, is an organic compound that belongs to the class of enals, which are α,β-unsaturated aldehydes.[1][2][3] It is a colorless to pale yellow liquid characterized by a distinctive, pungent, and green odor.[4][5] This compound is a valuable building block in organic synthesis and is used in the production of fragrances and flavoring agents.[1][4] It has been isolated from various natural sources, including chives, onions, tomatoes, and spearmint oil.[2][6] Structurally, it is related to crotonaldehyde (B89634) and exists as (E) and (Z) stereoisomers, with the (E) isomer, often referred to as trans-2-methyl-2-butenal, being the more common form.[4][7][8]

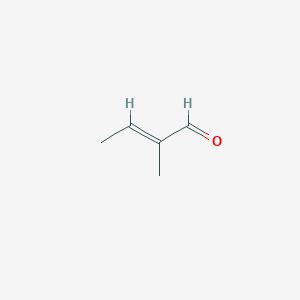

Chemical Structure

Tiglaldehyde possesses a branched alkene structure with an aldehyde functional group.[4] The core structure consists of a four-carbon butenal chain with a methyl group substituted at the second carbon position. The presence of the conjugated system (C=C double bond and the C=O of the aldehyde) dictates its reactivity.

Caption: Chemical structure of (E)-tiglaldehyde.

Physicochemical Properties

The key physicochemical properties of tiglaldehyde are summarized in the table below. These properties are essential for handling, storage, and application in various experimental and industrial settings.

| Property | Value | Reference(s) |

| Identifiers | ||

| IUPAC Name | (2E)-2-Methyl-2-butenal | [4][9] |

| Synonyms | Tiglic aldehyde, trans-2-Methyl-2-butenal, 2-Methylcrotonaldehyde | [4][9] |

| CAS Number | 497-03-0 | [4][10][11] |

| Molecular Formula | C₅H₈O | [4][10][11] |

| Molecular Weight | 84.12 g/mol | [9][12] |

| InChI Key | ACWQBUSCFPJUPN-HWKANZROSA-N | [4][9][11] |

| Physical Properties | ||

| Appearance | Colorless to pale yellow liquid | [4][10] |

| Odor | Pungent, green, fruity | [4][6][13] |

| Boiling Point | 116-119 °C at 752-760 mm Hg; 63-65 °C at 119 mm Hg | [10][12][13] |

| Melting Point | -78 °C | [10] |

| Density | 0.871 g/mL at 20-25 °C | [10][11][13] |

| Refractive Index (n²⁰/D) | 1.445 - 1.450 | [13][14] |

| Solubility | ||

| Water | 13,420 - 25,000 mg/L at 25 °C (Soluble / Limited solubility) | [2][4][12][13] |

| Organic Solvents | Soluble in alcohol and other organic solvents | [4][13] |

| Safety & Handling | ||

| Flash Point | 18 - 21.11 °C (64.4 - 70 °F) | [11][13][14][15] |

| UN Number | 1989 | [11] |

| Hazard Class | 3 (Flammable liquid) | [16] |

| Sensitivity | Air sensitive | [11][16] |

Reactivity and Chemical Behavior

As an α,β-unsaturated aldehyde, tiglaldehyde's reactivity is dominated by its two functional groups: the aldehyde and the carbon-carbon double bond, which are in conjugation. This arrangement allows for 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon. Key reactions include:

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid (tiglic acid).

-

Reduction: The aldehyde can be reduced to the corresponding alcohol. Selective reduction of the C=C double bond or simultaneous reduction of both functional groups is also possible depending on the reagents used.

-

Condensation Reactions: It can undergo aldol (B89426) condensation and related reactions due to the presence of the aldehyde group.[4]

-

Polymerization: The activated double bond makes it susceptible to polymerization reactions.[4]

Caption: General reaction pathways for tiglaldehyde.

Experimental Protocols

Detailed synthetic procedures for tiglaldehyde are proprietary or described in patent literature. However, a general methodology for the synthesis of α,β-unsaturated aldehydes often involves an aldol condensation reaction between two smaller aldehydes or ketones, followed by dehydration. The following is a representative protocol for such a transformation.

Protocol: Representative Synthesis via Aldol Condensation

This protocol describes a general workflow for the synthesis of an α,β-unsaturated aldehyde, conceptually similar to the synthesis of tiglaldehyde, which could be formed from the condensation of propanal.

Materials and Reagents:

-

Propanal

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)

-

Diethyl ether or Dichloromethane (B109758) (for extraction)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Hydrochloric acid (HCl), dilute (for neutralization)

-

Deionized water

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is cooled in an ice-water bath to maintain a temperature of 5-10 °C.

-

Condensation: Propanal is added to the flask. A dilute solution of sodium hydroxide is added dropwise from the dropping funnel with vigorous stirring over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, the mixture is stirred for an additional 2-3 hours at the same temperature. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

-

Work-up and Neutralization: The reaction mixture is allowed to warm to room temperature. The aqueous layer is carefully neutralized with dilute hydrochloric acid.

-

Extraction: The mixture is transferred to a separatory funnel. The organic product is extracted with diethyl ether or dichloromethane (3x volumes). The organic layers are combined.

-

Washing and Drying: The combined organic extract is washed with water and then with a saturated brine solution. It is subsequently dried over anhydrous magnesium or sodium sulfate.

-

Purification: The drying agent is removed by filtration. The solvent is removed from the filtrate using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield the pure α,β-unsaturated aldehyde.

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[17]

-

Propanal is a flammable and volatile liquid. Aldehydes can be irritants. Handle with care.[13][17]

Caption: General experimental workflow for synthesis.

Safety and Handling

Tiglaldehyde is a highly flammable liquid and vapor.[13] It is classified as an irritant, causing skin and serious eye irritation.[13][17] Appropriate safety measures are critical during its handling and storage.

-

Handling: Use in a well-ventilated area or fume hood. Keep away from sources of ignition as it is highly flammable.[13][14] Avoid contact with skin and eyes by wearing suitable personal protective equipment (PPE), including gloves and safety goggles.[13][17]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[18] It should be stored in a designated flammables area.[16] The compound is sensitive to air and light.[16]

-

First Aid: In case of skin contact, wash immediately with plenty of water.[17] In case of eye contact, rinse cautiously with water for several minutes.[17] If inhaled, move the person into fresh air.[17] Seek medical attention if irritation persists.

References

- 1. Showing Compound 2-Methyl-2-butenal (FDB008133) - FooDB [foodb.ca]

- 2. Showing Compound Tiglic aldehyde (FDB008105) - FooDB [foodb.ca]

- 3. Human Metabolome Database: Showing metabocard for Tiglic aldehyde (HMDB0031512) [hmdb.ca]

- 4. CAS 497-03-0: Tiglaldehyde | CymitQuimica [cymitquimica.com]

- 5. tiglaldehyde [flavscents.com]

- 6. Fragrance University [fragranceu.com]

- 7. 2-Butenal, 2-methyl-, (E)- [webbook.nist.gov]

- 8. (Z)-tiglaldehyde [flavscents.com]

- 9. trans-2-Methyl-2-butenal | C5H8O | CID 5321950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Trans-2-Methyl-2-butenal [chemeurope.com]

- 11. trans-2-Methyl-2-butenal, 97% | Fisher Scientific [fishersci.ca]

- 12. Npc269442 | C5H8O | CID 6028462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. tiglaldehyde, 1115-11-3 [thegoodscentscompany.com]

- 14. (E)-tiglaldehyde, 497-03-0 [thegoodscentscompany.com]

- 15. trans-2-Methyl-2-butenal, 98% | Fisher Scientific [fishersci.ca]

- 16. TRANS-2-METHYL-2-BUTENAL | 497-03-0 [chemicalbook.com]

- 17. echemi.com [echemi.com]

- 18. 497-03-0 CAS MSDS (TRANS-2-METHYL-2-BUTENAL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Tiglaldehyde: A Technical Guide for Researchers

CAS Number: 497-03-0

This technical guide provides a comprehensive overview of Tiglaldehyde, an α,β-unsaturated aldehyde with applications in organic synthesis and potential implications in chemical biology and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and biological relevance.

Chemical and Physical Properties

Tiglaldehyde, systematically named (2E)-2-methylbut-2-enal, is a colorless to pale yellow liquid with a pungent odor.[1] It is a member of the α,β-unsaturated aldehyde class of compounds, characterized by a carbonyl group conjugated with a carbon-carbon double bond. This structural feature is responsible for its distinct reactivity.

| Property | Value | Reference |

| CAS Number | 497-03-0 | [1] |

| Molecular Formula | C₅H₈O | [1] |

| Molecular Weight | 84.12 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.871 g/cm³ | [2] |

| Boiling Point | 116-119 °C | [2] |

| Melting Point | -78 °C | [2] |

| Flash Point | 65 °C | [2] |

| Refractive Index | 1.448 | [3] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |

| Synonyms | (2E)-2-Methyl-2-butenal, (E)-2-Methylbut-2-enal, trans-2-Methyl-2-butenal, Tiglic aldehyde | [1][2] |

Synthesis of Tiglaldehyde

Tiglaldehyde can be synthesized through several organic reactions, with the Aldol (B89426) Condensation and the Wittig Reaction being the most prominent methods.

Aldol Condensation

The aldol condensation is a common method for forming carbon-carbon bonds and is well-suited for the synthesis of α,β-unsaturated aldehydes like Tiglaldehyde. This reaction involves the base- or acid-catalyzed reaction between two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy aldehyde or ketone, which can then dehydrate to give the conjugated enone. For the synthesis of Tiglaldehyde, a crossed aldol condensation between propanal and acetaldehyde (B116499) is employed.

Experimental Protocol: Aldol Condensation for Tiglaldehyde Synthesis

Materials:

-

Propanal

-

Acetaldehyde

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)

-

Ethanol

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a stirrer, dissolve propanal in ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide to the cooled mixture while stirring.

-

To this mixture, add acetaldehyde dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., hydrochloric acid).

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by distillation to obtain pure Tiglaldehyde.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). To synthesize Tiglaldehyde, an appropriate phosphonium (B103445) ylide can be reacted with a suitable carbonyl compound.

Experimental Protocol: Wittig Reaction for Tiglaldehyde Synthesis

Materials:

-

Ethyl bromide

-

Strong base (e.g., n-butyllithium)

-

Acetaldehyde

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Separatory funnel

-

Chromatography column

Procedure:

-

Preparation of the Phosphonium Salt: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous THF. Add ethyl bromide and stir the mixture at room temperature until the formation of the phosphonium salt is complete. The salt will often precipitate from the solution.

-

Formation of the Ylide: Cool the suspension of the phosphonium salt in an ice bath and slowly add a strong base, such as n-butyllithium, dropwise. The formation of the ylide is often indicated by a color change.

-

Reaction with Acetaldehyde: To the freshly prepared ylide solution, add acetaldehyde dropwise at low temperature.

-

Work-up: After the reaction is complete (monitored by TLC), quench the reaction by adding water. Extract the product with an organic solvent like diethyl ether.

-

Purification: Wash the organic layer with water and brine, and then dry it over a suitable drying agent. After removing the solvent, the crude product, which will contain triphenylphosphine oxide as a byproduct, is purified by column chromatography to yield pure Tiglaldehyde.

Applications in Drug Development and Organic Synthesis

Tiglaldehyde serves as a versatile building block in organic synthesis.[1] Its conjugated system allows for a variety of chemical transformations, making it a useful intermediate in the synthesis of more complex molecules.

One notable example of its application is in the total synthesis of 7-demethylpiericidin A1, a natural product with potential biological activities.[1] In this synthesis, Tiglaldehyde is used as a starting material, and its reactive aldehyde and alkene functionalities are exploited to build the complex molecular architecture of the target compound.

Biological Activity and Signaling Pathways

Direct studies on the modulation of specific signaling pathways by Tiglaldehyde are limited. However, as an α,β-unsaturated aldehyde, it belongs to a class of compounds known for their high reactivity as electrophiles.[4] This reactivity allows them to interact with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins and amino groups in DNA.[5][6]

The interaction of α,β-unsaturated aldehydes with cellular components can lead to a variety of biological effects, including the induction of oxidative stress and the modulation of key signaling pathways. One of the most well-documented pathways affected by this class of compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4]

NF-κB Signaling Pathway Modulation by α,β-Unsaturated Aldehydes:

α,β-Unsaturated aldehydes can activate or inhibit the NF-κB pathway depending on the cellular context and concentration. Their electrophilic nature allows them to react with critical cysteine residues in proteins that regulate NF-κB activity, such as IκB kinase (IKK). This interaction can disrupt the normal function of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. The modulation of this pathway can lead to changes in the expression of genes involved in inflammation, immunity, and cell survival.

Conclusion

Tiglaldehyde is a valuable chemical intermediate with established synthetic routes and clear physical and chemical properties. While its direct role in drug development is primarily as a building block, its classification as an α,β-unsaturated aldehyde suggests potential for significant biological activity. Further research into the specific interactions of Tiglaldehyde with cellular signaling pathways could unveil new opportunities for its application in medicinal chemistry and drug discovery. The protocols and data presented in this guide are intended to facilitate such research endeavors.

References

- 1. CAS 497-03-0: Tiglaldehyde | CymitQuimica [cymitquimica.com]

- 2. trans-2-Methyl-2-butenal - Wikipedia [en.wikipedia.org]

- 3. tiglaldehyde, 1115-11-3 [thegoodscentscompany.com]

- 4. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

A Technical Guide to the Natural Sources of trans-2-Methyl-2-butenal

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Methyl-2-butenal (B1200531), also known as tiglic aldehyde, is an α,β-unsaturated aldehyde that contributes to the characteristic aroma and flavor profiles of a diverse range of natural products. Its presence is significant in various foods, beverages, and essential oils. Beyond its sensory attributes, this compound is of interest to researchers for its potential biological activities and as a precursor in organic synthesis. This technical guide provides an in-depth overview of the natural occurrences of trans-2-methyl-2-butenal, detailing its formation, methods for its analysis, and quantitative data where available.

Natural Occurrence of trans-2-Methyl-2-butenal

trans-2-Methyl-2-butenal has been identified as a volatile or semi-volatile component in a wide array of natural sources. These can be broadly categorized into plant-based foods, processed foods, and animal-derived products.

Plant Kingdom:

-

Herbs and Spices: This aldehyde is a notable constituent in several common herbs and spices. It has been reported in onion (Allium cepa), garlic (Allium sativum), chives (Allium schoenoprasum), mint (Mentha species), and coriander (Coriandrum sativum).[1][2] The concentration of trans-2-methyl-2-butenal in these sources can vary depending on the specific cultivar, growing conditions, and processing methods.

-

Fruits and Vegetables: Garden tomatoes are another source of this compound.[3]

-

Nuts and Seeds: Roasted nuts, such as peanuts and hazelnuts, are known to contain trans-2-methyl-2-butenal, where it is formed as a product of the Maillard reaction during the roasting process.[4][5][6]

-

Essential Oils: Geranium oil is a significant natural source of trans-2-methyl-2-butenal. It is also found in olive oil.[7]

-

Other Plants: The compound has also been reported in licorice (Glycyrrhiza glabra).[8]

Processed Foods and Beverages:

-

Coffee: The roasting of coffee beans can lead to the formation of trans-2-methyl-2-butenal, contributing to the complex aroma of coffee.

-

Cooked Meats: Stewed chicken has been identified as containing this aldehyde, likely as a result of thermal degradation of precursors during cooking.

Animal Kingdom:

-

Pheromones: trans-2-Methyl-2-butenal serves as a pheromone for the European rabbit (Oryctolagus cuniculus).[3][9][10]

Quantitative Data

The concentration of trans-2-methyl-2-butenal can vary significantly among its natural sources. The following table summarizes available quantitative data. It is important to note that these values can be influenced by factors such as the analytical method used, the part of the plant analyzed, and the geographic origin.

| Natural Source | Concentration Range | Analytical Method | Reference |

| Geranium Oil | Not explicitly quantified, but identified as a constituent. | GC-MS | [11][12] |

| Coriander | Not explicitly quantified, but identified as a constituent. | GC-MS | [2][3][13] |

| Roasted Hazelnuts | Identified as a key odorant. | GC-O, GCxGC-TOF-MS | [4][5] |

| Onion | Identified as a volatile component. | HS-SPME-GC-MS | [1][14][15] |

Note: Further research is required to establish more precise quantitative data for many of the listed sources.

Biosynthetic and Formation Pathways

The presence of trans-2-methyl-2-butenal in natural sources can be attributed to several key biochemical and chemical pathways.

Biosynthesis in Plants (Isoleucine Catabolism)

In plants, branched-chain aldehydes are often derived from the catabolism of branched-chain amino acids. trans-2-Methyl-2-butenal is believed to be formed from the amino acid L-isoleucine. The pathway involves a series of enzymatic reactions, although the precise enzymatic steps leading to this specific unsaturated aldehyde are still under investigation. A plausible pathway involves the deamination and decarboxylation of isoleucine to form 2-methylbutanal, which could then undergo dehydrogenation to yield trans-2-methyl-2-butenal.

References

- 1. Sulfur compounds identification and quantification from Allium spp. fresh leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interdependence of threonine, methionine and isoleucine metabolism in plants: accumulation and transcriptional regulation under abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sensomics analysis of key hazelnut odorants (Corylus avellana L. 'Tonda Gentile') using comprehensive two-dimensional gas chromatography in combination with time-of-flight mass spectrometry (GC×GC-TOF-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to Identify Roast Defects in Coffee Beans Based on the Volatile Compound Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Unraveling volatile metabolites in pigmented onion (Allium cepa L.) bulbs through HS-SPME/GC–MS-based metabolomics and machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Unraveling volatile metabolites in pigmented onion (Allium cepa L.) bulbs through HS-SPME/GC–MS-based metabolomics and machine learning [frontiersin.org]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Tiglaldehyde

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of Tiglaldehyde, also known as (E)-2-methyl-2-butenal. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound. This guide includes tabulated data for easy reference, detailed experimental protocols, and visualizations of key processes.

Physical and Chemical Properties

Tiglaldehyde is an α,β-unsaturated aldehyde that exists as a colorless to pale yellow liquid with a characteristic pungent, green, and fruity odor.[1][2][3] It is a versatile building block in organic synthesis, particularly in the fragrance and flavor industries.[2][4]

General and Physical Properties

A summary of the key physical properties of Tiglaldehyde is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O | [1][5][6] |

| Molecular Weight | 84.12 g/mol | [4][5][6] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Odor | Pungent, green, fruity | [1][3] |

| Boiling Point | 116-119 °C at 752-760 mmHg | [4][7] |

| 63-65 °C at 119 mmHg | [1] | |

| Melting Point | -78 °C | [4] |

| Density | 0.871 g/mL at 25 °C | [4][7] |

| Refractive Index (n²⁰/D) | 1.4480 | [1][7] |

| Flash Point | 18.33 °C (65 °F) | [1][7] |

| Solubility | Soluble in alcohol and organic solvents. Limited solubility in water (13.42 g/L at 25 °C). | [1][2][8] |

| Vapor Pressure | 17.107 mmHg at 25 °C (estimated) | [1] |

Chemical Reactivity and Stability

Tiglaldehyde exhibits reactivity typical of α,β-unsaturated aldehydes. The conjugated system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate (Michael) addition.[9] It is known to undergo various reactions such as:

-

Nucleophilic Addition: Reacts with nucleophiles at the carbonyl carbon or the β-carbon.[8]

-

Oxidation: Can be oxidized to the corresponding carboxylic acid, tiglic acid.[10]

-

Reduction: Can be reduced to the corresponding alcohol, 2-methyl-2-buten-1-ol, or saturated to 2-methylbutanal and subsequently to 2-methyl-1-butanol.[10]

-

Condensation Reactions: Can participate in aldol (B89426) and similar condensation reactions.[4]

-

Polymerization: Can undergo polymerization reactions.[2]

Tiglaldehyde is reported to be sensitive to air and light, indicating that it can oxidize or degrade upon prolonged exposure.[11] It is also classified as highly flammable.[1][12]

Spectral Data

The following sections summarize the key spectral features of Tiglaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of (E)-2-methyl-2-butenal shows distinct signals for the aldehydic, vinylic, and methyl protons.

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| Aldehyde H | 9.40 | s | - |

| Vinylic H | 6.63 | q | ~7 Hz |

| Allylic CH₃ | 1.99 | d | ~7 Hz |

| Vinylic CH₃ | 1.75 | s | - |

Data sourced from ChemicalBook, assignments are inferred from structure.[1]

¹³C NMR: The carbon NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in different chemical environments.

| Carbon Atom | Typical Chemical Shift Range (ppm) |

| C=O (Aldehyde) | 190-200 |

| C=C (β-carbon) | 150-160 |

| C=C (α-carbon) | 135-145 |

| Allylic CH₃ | 15-20 |

| Vinylic CH₃ | 10-15 |

Typical ranges for α,β-unsaturated aldehydes.[13][14][15]

Infrared (IR) Spectroscopy

The IR spectrum of Tiglaldehyde displays characteristic absorption bands for an α,β-unsaturated aldehyde.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~2970 | C-H stretch (alkane) | Medium-Strong |

| ~2820, ~2720 | C-H stretch (aldehyde) | Medium (often a doublet) |

| ~1685 | C=O stretch (conjugated aldehyde) | Strong |

| ~1640 | C=C stretch (conjugated) | Medium |

Characteristic peak ranges for α,β-unsaturated aldehydes.[5][10][16]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of Tiglaldehyde is expected to show a molecular ion peak (M⁺) at m/z = 84. Common fragmentation patterns for aldehydes include α-cleavage and McLafferty rearrangement.

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 84 | [C₅H₈O]⁺ | Molecular Ion (M⁺) |

| 83 | [C₅H₇O]⁺ | Loss of H radical from aldehyde (M-1) |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Loss of ethyl radical or formyl radical |

| 29 | [CHO]⁺ | α-cleavage |

Based on general fragmentation patterns of aldehydes and data from NIST WebBook.[2][17][18]

Experimental Protocols

Synthesis of Tiglaldehyde via Mukaiyama Aldol Reaction and Dehydration

This protocol describes a two-step synthesis of Tiglaldehyde. The first step is a Lewis-acid catalyzed Mukaiyama aldol addition of a silyl (B83357) enol ether to paraldehyde (B1678423) to form 3-hydroxy-2-methylbutanal. The second step is the dehydration of this intermediate to yield Tiglaldehyde.[7][8]

Step 1: Mukaiyama Aldol Reaction to form 3-Hydroxy-2-methylbutanal

-

To a solution of propenyl silyl ether and paraldehyde in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, a Lewis acid (e.g., TiCl₄) is added at a low temperature (e.g., -20 to -10 °C).

-

The reaction mixture is stirred at this temperature until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC).

-

The reaction is then quenched, for example, by the addition of water.

-

The product, 3-hydroxy-2-methylbutanal, is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude product.

Step 2: Dehydration to Tiglaldehyde

-

The crude 3-hydroxy-2-methylbutanal is dissolved in a suitable solvent (e.g., toluene) in the presence of an acid catalyst.

-

The mixture is heated to facilitate the dehydration reaction.

-

The progress of the reaction is monitored until completion.

-

Upon completion, the reaction mixture is worked up by washing with a basic solution to neutralize the acid, followed by washing with brine.

-

The organic layer is dried and the solvent is removed. The resulting crude Tiglaldehyde can be purified by distillation.

Gas Chromatography (GC) Analysis

This protocol provides a general method for the analysis of aldehydes, which can be adapted for Tiglaldehyde.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A capillary column suitable for separating volatile organic compounds, such as a DB-624 or an Agilent CP-Sil 5 CB column.[6]

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: Typically set around 150-250 °C.

-

Oven Temperature Program: An initial temperature of around 35-40 °C held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of around 200-250 °C.[6]

-

Detector Temperature: For FID, typically 200-300 °C. For MS, the transfer line and ion source temperatures are set according to the instrument's specifications.

-

Sample Preparation: The sample containing Tiglaldehyde is dissolved in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at an appropriate concentration.

-

Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC.

Biological Activity and Signaling Pathways

α,β-Unsaturated aldehydes, including Tiglaldehyde, are known to exhibit a range of biological activities, often stemming from their electrophilic nature which allows them to react with biological nucleophiles such as cysteine residues in proteins.[10] This reactivity can lead to cytotoxicity, anti-inflammatory effects, and enzyme inhibition.[4]

Proposed Mechanism of Acetylcholinesterase Inhibition

While specific studies detailing the signaling pathway of Tiglaldehyde-induced acetylcholinesterase (AChE) inhibition are not extensively available, a plausible mechanism can be proposed based on its chemical structure and the known mechanisms of AChE inhibition by other α,β-unsaturated carbonyl compounds. These compounds can act as covalent inhibitors.[11]

The active site of AChE contains a catalytic triad, including a critical serine residue (Ser203). The proposed mechanism involves the covalent modification of a nucleophilic residue within or near the active site of AChE by Tiglaldehyde acting as a Michael acceptor. This covalent adduction would inactivate the enzyme, preventing it from hydrolyzing acetylcholine (B1216132) and thereby increasing its concentration in the synapse.

This guide provides a detailed technical overview of Tiglaldehyde based on currently available scientific literature. Further research may be necessary to fully elucidate its biological mechanisms and potential therapeutic applications.

References

- 1. TRANS-2-METHYL-2-BUTENAL(497-03-0) 1H NMR [m.chemicalbook.com]

- 2. 2-Butenal, 2-methyl- [webbook.nist.gov]

- 3. csmres.co.uk [csmres.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. 2-Butenal, 2-methyl-, (E)- [webbook.nist.gov]

- 6. 2-Butenal, 2-methyl-, (E)- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Synthesis of α, β-unsaturated carbonyl based compounds as acetylcholinesterase and butyrylcholinesterase inhibitors: characterization, molecular modeling, QSAR studies and effect against amyloid β-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. C5H10 C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylbut-2-ene (2-methyl-2-butene) C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 2-Butenal, 2-methyl-, (E)- [webbook.nist.gov]

- 14. ACETYLCHOLINESTERASE: MECHANISMS OF COVALENT INHIBITION OF H447I MUTANT DETERMINED BY COMPUTATIONAL ANALYSES - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Butenal, 2-methyl-, (E)- [webbook.nist.gov]

- 16. acs.org [acs.org]

- 17. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 18. The Taxonomy of Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Tiglaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tiglaldehyde, a key intermediate in the synthesis of fragrances, flavoring agents, and pharmaceuticals. While specific quantitative solubility data is scarce in publicly available literature, this document consolidates known qualitative information and presents a detailed experimental protocol for its precise determination. This guide is intended to be a practical resource for laboratory professionals working with tiglaldehyde in various organic solvent systems.

Physicochemical Properties of Tiglaldehyde

Tiglaldehyde, systematically known as (2E)-2-methylbut-2-enal, is an α,β-unsaturated aldehyde. Its molecular structure, featuring a polar carbonyl group and a nonpolar hydrocarbon backbone, dictates its solubility characteristics. The carbonyl group allows for dipole-dipole interactions, while the overall nonpolar nature of the molecule favors solubility in organic solvents. Tiglaldehyde is a colorless to pale yellow liquid with a characteristic pungent odor.

Qualitative Solubility of Tiglaldehyde

General observations from various sources indicate that tiglaldehyde is soluble in a range of common organic solvents. This solubility is a critical parameter for its application in organic synthesis, enabling its use in a variety of reaction media.

| Solvent Class | Specific Solvents Mentioned | Solubility Description |

| Alcohols | Alcohol (general) | Soluble |

| Halogenated Solvents | Chloroform | Soluble |

| Oils | Oils (general) | Soluble |

| General Organic Solvents | - | Generally described as soluble |

It is important to note that while these sources confirm solubility, they do not provide quantitative limits (e.g., g/100 mL or molarity) at specific temperatures. For applications requiring precise concentrations, experimental determination of solubility is essential.

Experimental Protocol for Determining Tiglaldehyde Solubility

The following protocol outlines a reliable method for determining the quantitative solubility of tiglaldehyde in a specific organic solvent at a given temperature. This method is adapted from established "shake-flask" and gravimetric techniques.

Materials and Equipment

-

Tiglaldehyde (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or magnetic stirrer with a water bath

-

Analytical balance (± 0.1 mg)

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass

-

Drying oven or vacuum desiccator

-

Optional: UV-Vis spectrophotometer for an alternative concentration determination method

Procedure

-

Preparation of Saturated Solution:

-

Add a known volume of the selected organic solvent to a series of glass vials.

-

Add an excess amount of tiglaldehyde to each vial to ensure that a saturated solution is formed, with undissolved tiglaldehyde remaining.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or on a magnetic stirrer within a constant temperature bath.

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The temperature should be maintained at the desired value (e.g., 25 °C).

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved tiglaldehyde to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately pass the collected supernatant through a syringe filter into a pre-weighed, clean, and dry volumetric flask. This step is crucial to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Transfer the solution to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a fume hood. Gentle heating may be applied if the solvent's boiling point allows and does not cause degradation of the tiglaldehyde.

-

Once the solvent has evaporated, place the evaporating dish containing the tiglaldehyde residue in a drying oven at a temperature below the boiling point of tiglaldehyde, or in a vacuum desiccator, until a constant weight is achieved.

-

Weigh the evaporating dish with the dried tiglaldehyde residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved tiglaldehyde by subtracting the initial weight of the evaporating dish from the final weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Alternative Analysis using UV-Vis Spectroscopy

For a less direct but potentially faster method, the concentration of the filtered saturated solution can be determined using UV-Vis spectroscopy, provided that tiglaldehyde has a distinct absorbance at a specific wavelength in the chosen solvent.

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute, unsaturated solution of tiglaldehyde in the solvent and scan it with a UV-Vis spectrophotometer to find the λmax.

-

Prepare a Calibration Curve: Create a series of standard solutions of tiglaldehyde of known concentrations in the solvent. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration.

-

Measure the Absorbance of the Saturated Solution: Accurately dilute the filtered saturated solution to bring its absorbance within the range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculate the Solubility: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Multiply this by the dilution factor to find the solubility of the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining tiglaldehyde solubility.

Spectroscopic Profile of Tiglaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for tiglaldehyde (also known as (E)-2-methylbut-2-enal), a key flavor and fragrance agent. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ¹H and ¹³C NMR data for tiglaldehyde.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for Tiglaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.38 | d | 7.8 | 1H | Aldehydic proton (-CHO) |

| 6.45 | qd | 6.9, 1.5 | 1H | Vinylic proton (=CH-) |

| 2.05 | d | 6.9 | 3H | Methyl protons (-CH₃) |

| 1.75 | d | 1.5 | 3H | Methyl protons (-CH₃) |

Source: Sigma-Aldrich Co. LLC., SpectraBase[1]

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for Tiglaldehyde

| Chemical Shift (δ) ppm | Assignment |

| 195.2 | Carbonyl carbon (C=O) |

| 155.8 | Vinylic carbon (-C=) |

| 138.5 | Vinylic carbon (=CH-) |

| 14.5 | Methyl carbon (-CH₃) |

| 9.3 | Methyl carbon (-CH₃) |

Source: Fluka AG, Buchs, Switzerland, SpectraBase[1]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a liquid sample like tiglaldehyde is as follows.[2][3][4]

-

Sample Preparation: A small amount of the tiglaldehyde sample is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence (e.g., zg30) is used. Key parameters include the spectral width, number of scans, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for Tiglaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 | Strong | C-H stretch (alkane) |

| 2920 | Strong | C-H stretch (alkane) |

| 2860 | Medium | C-H stretch (aldehyde) |

| 1680 | Strong | C=O stretch (conjugated aldehyde) |

| 1640 | Strong | C=C stretch (alkene) |

| 1440 | Medium | C-H bend (alkane) |

| 1380 | Medium | C-H bend (alkane) |

Source: NIST Mass Spectrometry Data Center[5]

Experimental Protocol for IR Spectroscopy

For a liquid sample such as tiglaldehyde, the following "neat" sample preparation technique is common.[6][7][8]

-

Sample Preparation: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are then mounted in a sample holder.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded. The instrument automatically subtracts the background spectrum from the sample spectrum.

-

Data Analysis: The resulting spectrum shows the transmittance or absorbance of infrared radiation as a function of wavenumber. The characteristic absorption bands are then correlated to specific functional groups within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for Tiglaldehyde

| m/z | Relative Intensity (%) | Assignment |

| 84 | 100 | [M]⁺ (Molecular ion) |

| 83 | 95 | [M-H]⁺ |

| 55 | 85 | [C₄H₇]⁺ |

| 53 | 40 | [C₄H₅]⁺ |

| 41 | 35 | [C₃H₅]⁺ |

| 39 | 50 | [C₃H₃]⁺ |

| 29 | 60 | [CHO]⁺ |

| 27 | 45 | [C₂H₃]⁺ |

Source: NIST Mass Spectrometry Data Center[9]

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining an electron ionization (EI) mass spectrum of a volatile liquid like tiglaldehyde is as follows.[10][11][12]

-

Sample Introduction: A small amount of the liquid sample is injected into the mass spectrometer, where it is vaporized in a heated inlet system.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like tiglaldehyde.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. trans-2-Methyl-2-butenal | C5H8O | CID 5321950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubsapp.acs.org [pubsapp.acs.org]

- 3. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Butenal, 2-methyl-, (E)- [webbook.nist.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. webassign.net [webassign.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 2-Butenal, 2-methyl-, (E)- [webbook.nist.gov]

- 10. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

understanding the reactivity of the aldehyde group in Tiglaldehyde

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in Tiglaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tiglaldehyde

Tiglaldehyde, systematically named (2E)-2-methyl-2-butenal, is an α,β-unsaturated aldehyde.[1][2][3] Its structure consists of a five-carbon backbone featuring a carbonyl group conjugated with a carbon-carbon double bond. This conjugation is the defining feature of its chemistry, creating a molecule with multiple reactive sites that are crucial for its role as a versatile intermediate in organic synthesis.[1] It is utilized in the production of fragrances, flavoring agents, and more complex chemical structures.[1][4] Understanding the nuanced reactivity of its aldehyde group is paramount for its effective application in research and development.

The core of tiglaldehyde's reactivity lies in the electrophilic nature of the conjugated system. The electron-withdrawing effect of the carbonyl oxygen polarizes not only the C=O bond but also the C=C bond, creating two primary electrophilic sites susceptible to nucleophilic attack:

-

The Carbonyl Carbon (C1): Attack at this site results in a 1,2-addition reaction, typical of standard aldehydes.[5]

-

The β-Carbon (C3): Attack at this site leads to a 1,4-addition or conjugate addition , a characteristic reaction of α,β-unsaturated carbonyl compounds.[6][7]

The competition between these two pathways is a central theme in the chemistry of tiglaldehyde, governed by factors such as the nature of the nucleophile ("hard" vs. "soft"), steric hindrance, and reaction conditions.

Key Reactions of the Aldehyde Group (1,2-Addition)

These reactions involve the direct participation of the carbonyl group, leaving the C=C double bond intact. They are typically favored by "hard" nucleophiles (e.g., Grignard reagents, organolithiums, hydride reagents) where charge control dictates the reaction outcome.

Reduction to Primary Alcohol

The aldehyde group of tiglaldehyde can be selectively reduced to a primary alcohol, yielding tiglyl alcohol ((2E)-2-methyl-2-buten-1-ol). This transformation is fundamental for synthesizing various derivatives.

-

Reagents: Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective.[8][9] NaBH₄ is generally preferred for its milder nature and higher chemoselectivity, as it is less likely to reduce the C=C double bond.

Oxidation to Carboxylic Acid

Oxidation of the aldehyde functionality provides a direct route to tiglic acid ((2E)-2-methyl-2-butenoic acid), an important raw material for perfumes and varnishes.[10]

-

Reagents: A variety of oxidizing agents can be employed, including Tollens' reagent, Fehling's solution, and chromium-based reagents like Jones reagent (CrO₃ in sulfuric acid) or pyridinium (B92312) chlorochromate (PCC).[11] The choice of reagent depends on the desired reaction scale and sensitivity of other functional groups.

Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a powerful method for C=C bond formation by converting the carbonyl group into a new double bond.[12][13][14] It involves the reaction of tiglaldehyde with a phosphonium (B103445) ylide (Wittig reagent).[15] This allows for the extension of the carbon chain and the synthesis of substituted dienes.

Knoevenagel Condensation

This is a base-catalyzed condensation reaction between tiglaldehyde and a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, malononitrile).[16][17] The reaction proceeds via nucleophilic addition to the carbonyl group, followed by a dehydration step to yield a new, more extended α,β-unsaturated system.

Competing Pathways: 1,4-Conjugate (Michael) Addition

While not a reaction of the aldehyde group itself, conjugate addition is a critical competing pathway that must be managed. "Soft" nucleophiles, which are more polarizable and whose reactions are governed by orbital control, preferentially attack the β-carbon.[18]

-

Typical Nucleophiles:

-

Organocuprates (Gilman Reagents): Dialkylcopperlithium reagents (R₂CuLi) are classic soft nucleophiles that almost exclusively yield the 1,4-addition product.[19]

-

Amines and Thiols: These heteroatomic nucleophiles readily add to the β-position.[19]

-

Enolates: Stabilized enolates, such as those derived from malonic esters, are key nucleophiles in the Michael addition, a subset of conjugate additions.[7]

-

The initial product of 1,4-addition is an enolate, which is then protonated during workup to yield a saturated aldehyde functionalized at the β-position.

Data Summary of Tiglaldehyde Reactivity

The following tables summarize the key reactive pathways for tiglaldehyde.

| Table 1: Key Reactions at the Carbonyl Group (1,2-Addition) | ||

| Reaction Type | Reagent(s) | Product |

| Reduction | 1. NaBH₄ or LiAlH₄2. H₃O⁺ workup | Tiglyl Alcohol ((2E)-2-methyl-2-buten-1-ol) |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄)or Tollens' Reagent [Ag(NH₃)₂]⁺ | Tiglic Acid ((2E)-2-methyl-2-butenoic acid) |

| Wittig Reaction | Triphenylphosphonium Ylide (Ph₃P=CHR) | Substituted Diene (e.g., (3E)-3-methyl-1,3-pentadiene for R=H) |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(COOEt)₂), Base (e.g., Piperidine) | Extended α,β-Unsaturated System |

| Table 2: Competing Conjugate Addition Reactions (1,4-Addition) | ||

| Reaction Type | Reagent(s) | Product (after protonation) |

| Gilman Reagent Addition | 1. R₂CuLi2. H₃O⁺ workup | β-Alkylated Saturated Aldehyde (3-alkyl-2-methylbutanal) |

| Thiol Addition | RSH, Base | 3-(Alkylthio)-2-methylbutanal |

| Amine Addition | R₂NH | 3-(Dialkylamino)-2-methylbutanal |

| Michael Addition | 1. Enolate (e.g., from Diethyl Malonate)2. H₃O⁺ workup | Adduct (e.g., Diethyl 2-(3-formyl-2-butyl)malonate) |

Experimental Protocols

General Protocol for the Oxidation of Tiglaldehyde to Tiglic Acid

-

Disclaimer: This is a representative protocol. All laboratory work should be conducted under appropriate safety conditions.

-

Preparation: A solution of Jones reagent is prepared by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid, followed by careful dilution with water in an ice bath.

-

Reaction Setup: Tiglaldehyde is dissolved in acetone (B3395972) and placed in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

Addition: The prepared Jones reagent is added dropwise to the stirred solution of tiglaldehyde at a rate that maintains the reaction temperature below 20 °C. The color of the solution will change from orange to green as the Cr(VI) is reduced to Cr(III).[11]

-

Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until all the starting aldehyde has been consumed.

-

Workup: Isopropanol is added to quench any excess oxidant. The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted multiple times with diethyl ether.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude tiglic acid, which can be further purified by recrystallization.

General Protocol for the Wittig Reaction with Tiglaldehyde

-

Disclaimer: This protocol involves pyrophoric reagents and must be performed under an inert atmosphere (e.g., Nitrogen or Argon) by trained personnel.

-

Ylide Preparation: A phosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide) is suspended in an anhydrous ether solvent (e.g., THF or diethyl ether). A strong base (e.g., n-butyllithium) is added dropwise at low temperature (e.g., 0 °C or -78 °C) to deprotonate the salt and form the colored phosphonium ylide.

-

Reaction: A solution of tiglaldehyde in the same anhydrous solvent is added slowly to the ylide solution. The mixture is allowed to warm to room temperature and stirred for several hours.

-

Monitoring: The reaction progress is monitored by TLC.

-

Quench and Workup: The reaction is quenched by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The mixture is transferred to a separatory funnel and extracted with an organic solvent.

-

Purification: The organic layers are combined, dried, and concentrated. The product is purified from the triphenylphosphine (B44618) oxide byproduct, typically via column chromatography.

Visualized Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key logical and mechanistic relationships in tiglaldehyde chemistry.

Caption: Competing nucleophilic attack pathways on the tiglaldehyde molecule.

Caption: Simplified workflow for the Wittig reaction mechanism.

Caption: Experimental workflow for the Knoevenagel condensation reaction.

Biological Context and Relevance in Drug Development

For professionals in drug development, the reactivity of tiglaldehyde and related α,β-unsaturated aldehydes is of significant interest. These compounds are known electrophiles and can readily react with biological nucleophiles, such as the cysteine residues in proteins or glutathione, via conjugate addition. This reactivity is the basis for both their potential therapeutic effects and their toxicity.[20]

-

Pharmacological Activity: Many natural aldehydes exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[21]

-

Covalent Modification: The ability to act as a Michael acceptor allows α,β-unsaturated aldehydes to function as covalent inhibitors of specific protein targets, a strategy increasingly used in drug design.

-

Toxicology: Conversely, this same reactivity can lead to off-target effects, cellular damage, and immunogenicity. A thorough understanding of the structure-activity relationship is crucial for designing safe and effective drug candidates.

-

Pheromonal Activity: Tiglaldehyde is also recognized as a pheromone in certain species, highlighting its role in biological communication.[3]

References

- 1. CAS 497-03-0: Tiglaldehyde | CymitQuimica [cymitquimica.com]

- 2. trans-2-Methyl-2-butenal | C5H8O | CID 5321950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-2-Methyl-2-butenal - Wikipedia [en.wikipedia.org]

- 4. tiglaldehyde, 1115-11-3 [thegoodscentscompany.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. EP0171216B1 - A method for the production of tiglic aldehyde - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Illustrated Glossary of Organic Chemistry - Wittig reaction [chem.ucla.edu]

- 16. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

- 19. askthenerd.com [askthenerd.com]

- 20. Biological activity of methylglyoxal and related aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Natural Aldehydes on Health Effects – Oriental Journal of Chemistry [orientjchem.org]

The Biological Significance of Tiglaldehyde: A Pheromone in Mammals with Unexplored Potential in Insect Communication

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tiglaldehyde, a volatile unsaturated aldehyde, plays a confirmed role as a mammary pheromone in the European rabbit (Oryctolagus cuniculus), mediating critical neonatal behaviors. While its function as a primary pheromone in insects remains unproven, its structural class—short-chain unsaturated aldehydes—is known to elicit significant behavioral and electrophysiological responses in various insect species. This technical guide synthesizes the current knowledge on tiglaldehyde's established pheromonal activity, explores its potential as an insect semiochemical, and provides detailed experimental protocols for its synthesis, bioassays, and the elucidation of its potential signaling pathways in insects. This document aims to serve as a comprehensive resource for researchers investigating novel avenues in chemical ecology and developing new pest management strategies.

Introduction: Tiglaldehyde as a Bioactive Volatile

Tiglaldehyde, systematically known as (2E)-2-methylbut-2-enal, is an α,β-unsaturated aldehyde. Its biological significance is most prominently established in mammals. In the European rabbit, tiglaldehyde is a key component of the mammary pheromone, which is crucial for guiding newborns to the mother's nipples to initiate suckling. This interaction is a classic example of a releaser pheromone, where a specific chemical signal triggers an immediate and stereotyped behavioral response.

While initial suggestions pointed towards a role for tiglaldehyde in the chemical communication of the dried fruit beetle (Carpophilus hemipterus), further research has clarified that it is not a natural pheromone of this species. Instead, it has been utilized as a starting reagent in the laboratory synthesis of a tetraene hydrocarbon that is a component of the beetle's aggregation pheromone. This distinction is critical for directing future research.

The lack of evidence for tiglaldehyde as a primary insect pheromone does not preclude its potential as a semiochemical. Insects are highly sensitive to a wide array of volatile organic compounds, including short-chain aldehydes, which can act as attractants, repellents, or modulators of other behaviors. The structural properties of tiglaldehyde make it a plausible candidate for interaction with insect olfactory systems. This guide provides the foundational information and methodologies to explore this potential.

Quantitative Data on Pheromonal Activity

Quantitative data on the behavioral and physiological effects of tiglaldehyde as a pheromone are limited, with the most comprehensive studies focused on the European rabbit. The following table summarizes the key findings. A template for tabulating data from future insect-based assays is also provided.

Table 1: Quantitative Data on the Pheromonal Effects of Tiglaldehyde in the European Rabbit (Oryctolagus cuniculus)

| Parameter Measured | Species | Bioassay Type | Concentration/Dose | Observed Effect | Reference |

| Nipple-searching behavior | Oryctolagus cuniculus (newborn) | Arena bioassay | Not specified | Induction of searching and grasping behavior | [1] |

| Heart rate modulation | Canis lupus familiaris (dog) | Physiological monitoring | 1 µg/mL | Reduction in heart rate in nervous individuals | [2] |

Table 2: Template for Quantitative Data Collection on Insect Responses to Tiglaldehyde

| Parameter Measured | Insect Species | Bioassay Type | Concentration/Dose | Response Metric | Statistical Significance (p-value) |

| % Attraction | e.g., Carpophilus hemipterus | Wind Tunnel | e.g., 10 µg | % of insects reaching the source | |

| % Repulsion | e.g., Aedes aegypti | Y-tube Olfactometer | e.g., 1% solution | % of insects choosing the control arm | |

| Spike frequency (spikes/s) | e.g., Drosophila melanogaster | Single Sensillum Recording | e.g., 10⁻³ dilution | Increase in firing rate from baseline | |

| EAG Amplitude (mV) | e.g., Spodoptera littoralis | Electroantennography | e.g., 10 µg on filter paper | Peak voltage deflection |

Experimental Protocols

This section provides detailed methodologies for the synthesis of tiglaldehyde and for conducting bioassays to evaluate its potential effects on insects.

Synthesis of (2E)-2-Methylbut-2-enal (Tiglaldehyde)

A common method for the synthesis of α,β-unsaturated aldehydes like tiglaldehyde is through an aldol (B89426) condensation reaction.

Materials:

-

Propanal

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, distillation apparatus)

-

Magnetic stirrer and heating mantle

Procedure:

-

Prepare a solution of sodium hydroxide in water.

-

Cool the NaOH solution in an ice bath.

-

Slowly add a mixture of acetaldehyde and propanal to the cooled NaOH solution with vigorous stirring. Maintain the temperature below 20°C.

-

After the addition is complete, continue stirring at room temperature for several hours to allow the condensation reaction to proceed.

-

Neutralize the reaction mixture with dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether.

-

Wash the organic extract with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain pure (2E)-2-methylbut-2-enal.

Wind Tunnel Bioassay for Attraction/Repulsion

This protocol is designed to assess the behavioral response of flying insects to a point source of tiglaldehyde in a controlled environment.

Materials:

-

Wind tunnel (e.g., 1.5 m length, 0.5 m width/height) with laminar airflow (0.2-0.4 m/s).

-

Insect rearing cages and a release cage.

-

Tiglaldehyde of high purity.

-

Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil).

-

Dispenser (e.g., filter paper, rubber septum).

-

Video recording equipment.

-

Dim red light source for nocturnal insects.

Procedure:

-

Preparation: Prepare serial dilutions of tiglaldehyde in the chosen solvent. Apply a known amount to the dispenser. A solvent-only dispenser serves as the control.

-

Acclimatization: Place the insects in the release cage inside the wind tunnel for at least 30 minutes to acclimatize.

-

Assay: Place the dispenser at the upwind end of the tunnel. Release the insects at the downwind end.

-

Observation: Record the flight path and behavior of each insect for a set period (e.g., 5 minutes). Key behaviors to score include activation (taking flight), upwind flight (oriented flight towards the source), and source contact.

-

Data Analysis: Analyze the percentage of insects exhibiting each behavior in response to the treatment and control. Use appropriate statistical tests (e.g., Chi-squared test) to determine significance.

Electroantennography (EAG)

EAG measures the overall electrical response of an insect's antenna to a volatile compound.

Materials:

-

Live, immobilized insect.

-

Micromanipulators.

-

Glass capillary electrodes.

-

Electrolyte solution (e.g., saline).

-

Ag/AgCl wires.

-

Amplifier and data acquisition system.

-

Air stimulus controller for delivering puffs of odorant.

-

Tiglaldehyde and solvent.

Procedure:

-

Preparation: Immobilize the insect (e.g., in a pipette tip with the head and antennae exposed).

-

Electrode Placement: Excise the tip of an antenna and insert the cut end into the recording electrode filled with electrolyte. Insert the reference electrode into the insect's head or eye.

-

Stimulation: Deliver a puff of air passed over a filter paper treated with a known concentration of tiglaldehyde into a continuous stream of humidified air flowing over the antenna.

-

Recording: Record the resulting depolarization (negative voltage change) of the antenna.

-

Data Analysis: Measure the amplitude of the EAG response in millivolts. Compare the responses to different concentrations of tiglaldehyde and to a solvent control.

Signaling Pathways and Visualizations

While a specific signaling pathway for tiglaldehyde in insects is not yet elucidated, a general pathway for aldehyde pheromone reception can be proposed based on current knowledge of insect olfaction. This involves both Ionotropic Receptors (IRs) and Odorant Receptors (ORs).

Proposed Olfactory Signaling Pathway for Aldehydes in Insects

Upon entering the sensillum lymph through pores in the cuticle, a volatile aldehyde like tiglaldehyde is thought to be bound by an Odorant-Binding Protein (OBP). The OBP transports the hydrophobic aldehyde through the aqueous lymph to the dendritic membrane of an Olfactory Sensory Neuron (OSN). Here, the aldehyde can interact with two main classes of receptors:

-

Odorant Receptor (OR) Pathway: The aldehyde binds to a specific OR, which is part of a complex with a co-receptor (Orco). This binding opens the Orco ion channel, leading to an influx of cations and depolarization of the OSN, which generates an action potential.

-

Ionotropic Receptor (IR) Pathway: The aldehyde may also bind to a specific IR, which is part of a complex with a co-receptor (e.g., IR8a, IR25a). This also results in the opening of an ion channel and subsequent neuronal firing.

The action potentials are then transmitted to the antennal lobe of the insect brain for processing.

Caption: Proposed dual olfactory signaling pathways for aldehyde reception in insects.

Experimental Workflow for Behavioral Bioassay

The following diagram outlines the logical flow of a wind tunnel experiment to test the behavioral effects of tiglaldehyde on an insect species.

Caption: Workflow for a wind tunnel behavioral bioassay.

Conclusion and Future Directions

Tiglaldehyde is a well-established mammary pheromone in the European rabbit, demonstrating its capacity to elicit potent behavioral responses in mammals. While its role in insect communication is currently undefined, its chemical nature as a short-chain unsaturated aldehyde places it within a class of compounds known to be bioactive in insects. The experimental frameworks provided in this guide offer a clear path for researchers to systematically investigate the potential of tiglaldehyde as an insect semiochemical.

Future research should focus on:

-

Screening studies: Conducting broad electrophysiological and behavioral screens across various insect orders to identify species that are responsive to tiglaldehyde.

-

Dose-response studies: For responsive species, establishing clear dose-response curves to understand the sensitivity and optimal concentration for eliciting behaviors.

-

Receptor identification: Utilizing techniques such as in-situ hybridization and single-sensillum recording to identify the specific olfactory receptors (ORs and IRs) that detect tiglaldehyde.

-

Field trials: For compounds that show promise in laboratory assays, conducting field trials to assess their efficacy as attractants or repellents in a natural setting.

The exploration of tiglaldehyde's role in insect chemical ecology could unveil novel biological interactions and provide new leads for the development of environmentally benign pest management tools.

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of Tiglaldehyde

Introduction

Tiglaldehyde, systematically known as (2E)-2-methylbut-2-enal, is a valuable α,β-unsaturated aldehyde used as a building block in the synthesis of various fine chemicals, pharmaceuticals, and flavor and fragrance compounds.[1][2] Its structure, featuring a conjugated system and a substituted double bond, makes it a versatile intermediate for a range of organic transformations. This document provides detailed application notes and protocols for the laboratory-scale synthesis of tiglaldehyde, targeting researchers, scientists, and professionals in drug development. Three distinct synthetic routes are presented, each with its own set of advantages and considerations. Quantitative data is summarized for easy comparison, and detailed experimental procedures are provided.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties and spectroscopic data for tiglaldehyde is presented below. This information is crucial for the identification and characterization of the synthesized product.

| Property | Value |

| Molecular Formula | C₅H₈O |

| Molecular Weight | 84.12 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Pungent, green, fruity |

| Boiling Point | 116-119 °C at 760 mmHg |

| Density | 0.871 g/cm³ at 25 °C |

| Refractive Index | 1.44500 to 1.45000 at 20.00 °C |

| Solubility | Soluble in organic solvents, limited solubility in water. |

| ¹H NMR (CDCl₃) | δ 9.39 (s, 1H, CHO), 6.63 (q, J=7.1 Hz, 1H, =CH), 1.80 (d, J=7.1 Hz, 3H, CH₃), 1.76 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ 195.4 (CHO), 154.3 (=C), 138.1 (=CH), 14.7 (CH₃), 9.5 (CH₃) |

| IR (Neat) | ν (cm⁻¹) 2920, 2860, 2720 (C-H), 1685 (C=O, conjugated), 1645 (C=C) |

| Mass Spectrum (EI) | m/z (%) 84 (M⁺, 100), 55 (90), 39 (40), 29 (80), 27 (60) |

Spectroscopic data is compiled from various sources.[3][4][5][6]

Synthetic Protocols

Three distinct methods for the laboratory-scale synthesis of tiglaldehyde are detailed below. A comparative summary of these methods is provided in Table 1.

Table 1: Comparison of Tiglaldehyde Synthesis Methods

| Method | Starting Materials | Key Reagents | Yield (%) | Purity (%) | Advantages | Disadvantages |

| 1. Hydrolysis of a Triethoxy Acetal (B89532) | Ethyl propenyl ether, 1,1-diethoxyethane | Formic acid, Na₂CO₃, Na₂HPO₄ | >80 | 93 | High yield and purity. | Multi-step synthesis of the starting acetal. |

| 2. Mukaiyama Aldol (B89426) Reaction & Dehydration | Propenyl silyl (B83357) ether, Paraldehyde (B1678423) | TiCl₄ (Lewis acid), p-toluenesulfonic acid | Moderate | Good | Utilizes readily available starting materials. | Requires anhydrous conditions and a two-step process. |

| 3. Isomerization of Ethylacrolein | Ethylacrolein | Poisoned Palladium Catalyst, H₂ | 74 | Good | Direct isomerization, good yield.[7] | Requires preparation of a specific poisoned catalyst. |

Method 1: Synthesis via Hydrolysis of 1,1,3-Triethoxy-2-methylbutane

This method involves the formation of an acetal intermediate, 1,1,3-triethoxy-2-methylbutane, followed by acid-catalyzed hydrolysis to yield tiglaldehyde.

Diagram 1: Workflow for Tiglaldehyde Synthesis via Acetal Hydrolysis

Caption: Workflow for the synthesis of tiglaldehyde via acetal formation and subsequent hydrolysis.

Experimental Protocol:

Step 1: Synthesis of 1,1,3-Triethoxy-2-methylbutane

-

To a stirred solution of 1,1-diethoxyethane (3 moles) at 0 °C, add a catalytic amount of boron trifluoride etherate.

-

Slowly add ethyl propenyl ether (1 mole) to the mixture while maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663).

-

Purify the product by vacuum distillation to obtain 1,1,3-triethoxy-2-methylbutane.

Step 2: Hydrolysis to Tiglaldehyde

-

To a stirred solution of 1,1,3-triethoxy-2-methylbutane (1 mole) in a suitable flask, add 80% formic acid (2 moles) dropwise at room temperature.

-

After the addition, heat the mixture to 50-60 °C for 2 hours.

-

Cool the reaction mixture to room temperature and carefully neutralize the excess formic acid with solid sodium carbonate, followed by the addition of a saturated solution of disodium (B8443419) hydrogen phosphate (B84403) until the pH reaches ~6.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous calcium sulfate.

-

Remove the solvent under reduced pressure to obtain crude tiglaldehyde.

-

Purify the crude product by fractional distillation to yield pure tiglaldehyde (b.p. 116-119 °C).

Method 2: Synthesis via Mukaiyama Aldol Reaction and Dehydration